molecular formula C8H7BrN2O2 B8023434 4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B8023434
M. Wt: 243.06 g/mol
InChI Key: MNZKBCUDCGFHFJ-UHFFFAOYSA-N
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Description

4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and methyl groups in its structure can influence its reactivity and properties, making it a valuable compound for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-bromo-4-methylpyridine with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.

    Industrial Applications: The compound can be utilized in the synthesis of more complex molecules for various industrial purposes, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom can enhance its binding affinity through halogen bonding interactions. The compound’s structure allows it to participate in various molecular pathways, influencing biological processes at the cellular level.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
  • 4-Fluoro-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
  • 4-Iodo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Uniqueness

4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s electronic properties and its ability to participate in specific chemical reactions, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-6-methylpyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c1-5-2-3-6-8(10-5)11(9)7(12)4-13-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZKBCUDCGFHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OCC(=O)N2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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